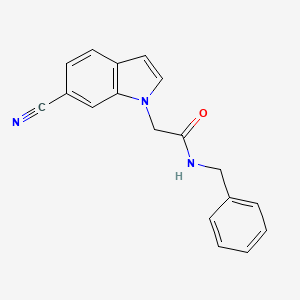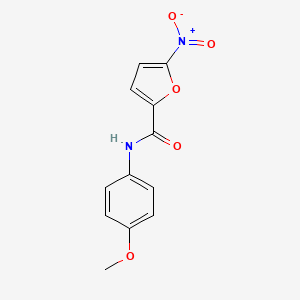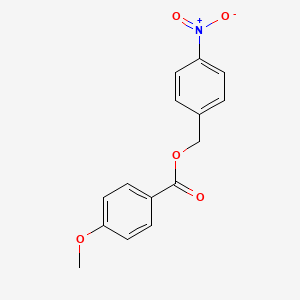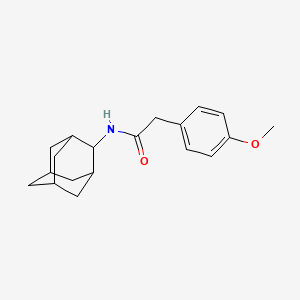
N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide, also known as CYM-5442, is a synthetic compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of indole derivatives and has been found to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective activities. Several studies have reported that N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide inhibits the growth of cancer cells and induces apoptosis. It has also been found to reduce inflammation in animal models of inflammatory diseases. Furthermore, N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide has been shown to protect neurons from oxidative stress and prevent neuronal death in animal models of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide is not fully understood. However, it has been reported to act as a selective inhibitor of the transcription factor STAT3. STAT3 is known to play a key role in several biological processes, including cell proliferation, survival, and inflammation. N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide has been found to inhibit the phosphorylation of STAT3 and prevent its nuclear translocation, thereby inhibiting its transcriptional activity.
Biochemical and Physiological Effects:
N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide has been found to exhibit several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and chemokines, such as IL-6, IL-1β, and TNF-α. N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide has also been found to inhibit the expression of genes involved in cell proliferation and survival, such as Bcl-2 and Cyclin D1. Furthermore, N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide has been shown to increase the levels of antioxidant enzymes and reduce oxidative stress in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Furthermore, it has been extensively studied and its biological activities are well-documented. However, N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide has some limitations for lab experiments. It has been found to exhibit low solubility in water, which may limit its use in certain assays. Furthermore, its mechanism of action is not fully understood, which may limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for the research on N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide. One potential direction is to explore its potential as a therapeutic agent for cancer and inflammatory diseases. Furthermore, the mechanism of action of N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide needs to be further elucidated to fully understand its biological activities. Another potential direction is to explore the use of N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide in combination with other drugs to enhance its therapeutic efficacy. Finally, the development of more efficient synthesis methods for N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide may facilitate its use in future studies.
Synthesemethoden
The synthesis of N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide involves the reaction of 6-cyanoindole with benzylbromide and N,N-dimethylacetamide in the presence of potassium carbonate. The resulting product is purified by column chromatography to obtain the final compound. This method has been reported in several research articles and has been found to be efficient in producing high yields of N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide.
Eigenschaften
IUPAC Name |
N-benzyl-2-(6-cyanoindol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c19-11-15-6-7-16-8-9-21(17(16)10-15)13-18(22)20-12-14-4-2-1-3-5-14/h1-10H,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOFHEMNQXYJIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(6-cyano-1H-indol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]benzoate](/img/structure/B5709489.png)
![(4-ethylcyclohexyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5709511.png)
![methyl 1-{[(3-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5709514.png)


![N-(4-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5709534.png)
![2-[(2,2'-bithien-5-ylmethylene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5709536.png)

![2-[({[2-(4-morpholinyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5709540.png)
![4-phenyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5709549.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5709559.png)


